molecular formula C21H22N2O B15213599 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline CAS No. 89721-31-3

3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline

Cat. No.: B15213599
CAS No.: 89721-31-3
M. Wt: 318.4 g/mol
InChI Key: FDXMLERPAWBDBM-UHFFFAOYSA-N
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Description

3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield .

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of the piperidine ring, isoquinoline moiety, and phenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .

Properties

CAS No.

89721-31-3

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)oxy-1-phenylisoquinoline

InChI

InChI=1S/C21H22N2O/c1-23-13-7-11-18(15-23)24-20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16/h2-6,8-10,12,14,18H,7,11,13,15H2,1H3

InChI Key

FDXMLERPAWBDBM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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